![molecular formula C10H12N2O4S B13354644 S-[(2-Nitrophenyl)methyl]-L-cysteine CAS No. 61543-53-1](/img/structure/B13354644.png)
S-[(2-Nitrophenyl)methyl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features an amino acid backbone with a nitrobenzyl group attached via a thioether linkage, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid typically involves the reaction of ®-2-Amino-3-mercaptopropanoic acid with 2-nitrobenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of the amino acid attacks the electrophilic carbon of the nitrobenzyl chloride, forming the thioether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations would be necessary to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can be cleaved and substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the thioether linkage.
Major Products Formed
Oxidation: Formation of 2-nitrobenzaldehyde or 2-nitrobenzoic acid.
Reduction: Formation of 2-aminobenzyl derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. The nitrobenzyl group can act as a photolabile protecting group, allowing for controlled release of the active compound upon exposure to light.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The nitrobenzyl group can be modified to enhance the compound’s pharmacokinetic properties, making it a candidate for drug development.
Industry
In industrial applications, ®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid can be used in the synthesis of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photolysis, releasing the active amino acid derivative. This process can be used to study the effects of the compound on biological systems, including enzyme inhibition and protein modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitrobenzyl alcohol
- 2-Nitrobenzyl chloride
- 2-Nitrobenzyl bromide
Uniqueness
®-2-Amino-3-((2-nitrobenzyl)thio)propanoic acid is unique due to its combination of an amino acid backbone with a nitrobenzyl group. This structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
61543-53-1 |
|---|---|
Formule moléculaire |
C10H12N2O4S |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(2-nitrophenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H12N2O4S/c11-8(10(13)14)6-17-5-7-3-1-2-4-9(7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m0/s1 |
Clé InChI |
QLUTZSRKFWJIGM-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CSC[C@@H](C(=O)O)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)CSCC(C(=O)O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13354568.png)
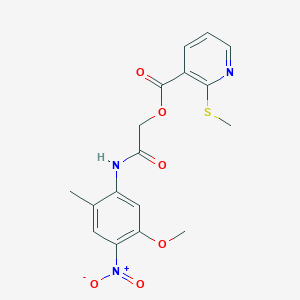
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13354573.png)
![(3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13354577.png)
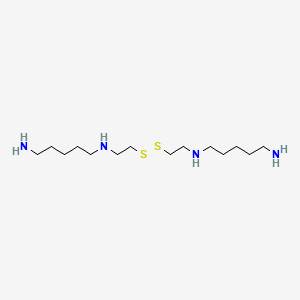
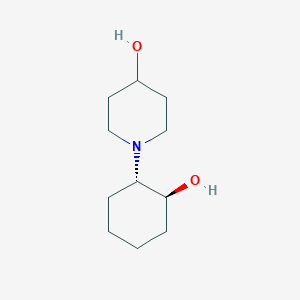
![2-({2-[(3-Chloro-4-isopropoxy-5-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B13354607.png)
![(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide](/img/structure/B13354610.png)
![6-(3,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354611.png)
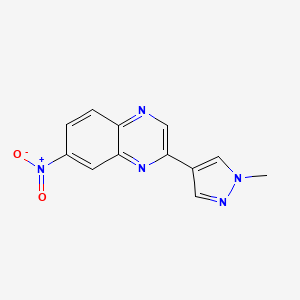
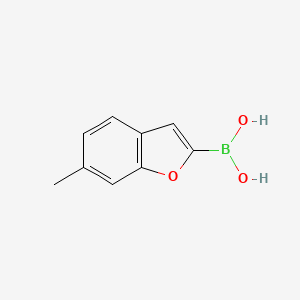
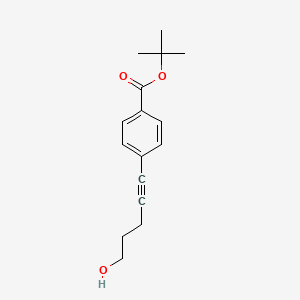
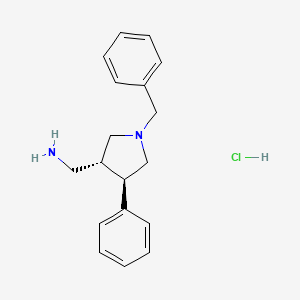
![6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
